molecular formula C13H17NO4 B6239542 (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid CAS No. 158696-71-0

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid

Katalognummer: B6239542
CAS-Nummer: 158696-71-0
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: VURXKSHTHQFAQS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes a butanamido group and a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of p-hydroxyphenylpropionic acid with a lower alcohol, such as methanol, in the presence of a catalyst like concentrated sulfuric acid. This is followed by amidation with butanamide under controlled conditions to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to maximize efficiency. The final product is often purified through recrystallization and drying steps to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Wissenschaftliche Forschungsanwendungen

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but with an amino group instead of a butanamido group.

    2-(4-hydroxyphenyl)propanoic acid: Lacks the butanamido group, making it less complex.

    (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid: Contains a prop-2-enamido group instead of a butanamido group.

Uniqueness

What sets (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

158696-71-0

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

(2S)-2-(butanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C13H17NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h4-7,11,15H,2-3,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1

InChI-Schlüssel

VURXKSHTHQFAQS-NSHDSACASA-N

Isomerische SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Kanonische SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.